molecular formula C14H26N2O4 B115402 Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate CAS No. 150618-13-6

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Cat. No.: B115402
CAS No.: 150618-13-6
M. Wt: 286.37 g/mol
InChI Key: JWIFFLUEVLMGJF-WDEREUQCSA-N
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Description

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the piperidine ring. One common method includes the reaction of Boc-protected amino acids with ethyl piperidine-2-carboxylate under specific conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts are employed to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

ethyl 2-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFFLUEVLMGJF-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934011
Record name Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150618-13-6
Record name 2-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (2R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150618-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
Reactant of Route 2
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
Reactant of Route 3
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
Reactant of Route 4
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
Reactant of Route 5
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
Reactant of Route 6
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

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